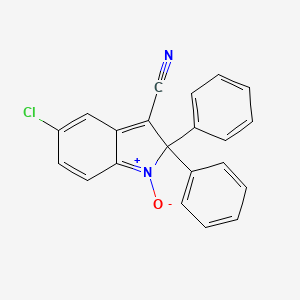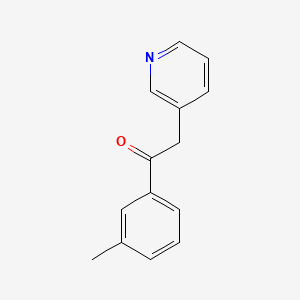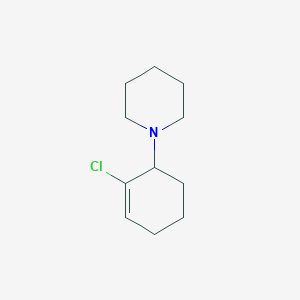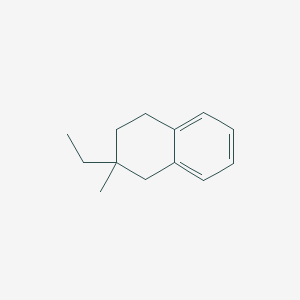
2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with a bicyclic structure. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of naphthalene derivatives. The process involves the use of hydrogen gas in the presence of a catalyst, typically nickel or palladium, under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar hydrogenation process. The reaction is carried out in large reactors where naphthalene derivatives are exposed to hydrogen gas and a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes
作用机制
The mechanism of action of 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways. It functions as a hydrogen-donor solvent, transferring hydrogen atoms to other molecules. This property makes it useful in hydrogenation reactions and as a reducing agent in various chemical processes .
相似化合物的比较
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar chemical properties.
2-Methyl-1,2,3,4-tetrahydronaphthalene: A methyl-substituted derivative with slightly different reactivity.
Decahydronaphthalene: A fully hydrogenated derivative with different physical and chemical properties
Uniqueness: 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a hydrogen-donor solvent and its applications in various fields make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
489438-21-3 |
|---|---|
分子式 |
C13H18 |
分子量 |
174.28 g/mol |
IUPAC 名称 |
3-ethyl-3-methyl-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C13H18/c1-3-13(2)9-8-11-6-4-5-7-12(11)10-13/h4-7H,3,8-10H2,1-2H3 |
InChI 键 |
IWLFSKDJELHDKJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC2=CC=CC=C2C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



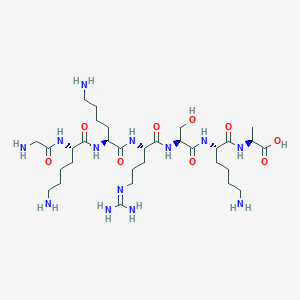
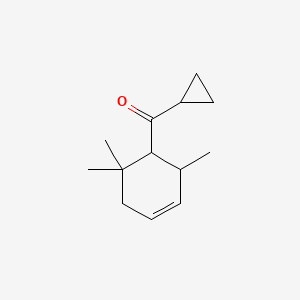
![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
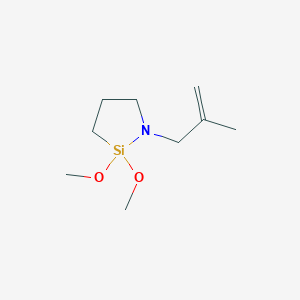
![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)
